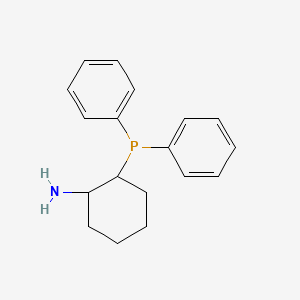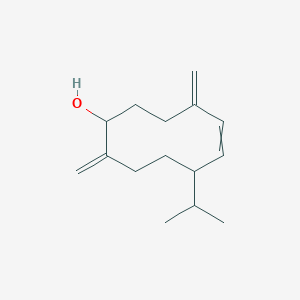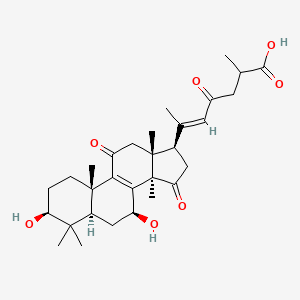
Ganoderenic Acid B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Ganoderenic Acid B is primarily obtained through extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids, including this compound, involves the mevalonate pathway, which is a complex process of enzymatic reactions starting from acetyl-CoA .
Industrial Production Methods: Industrial production of this compound involves cultivating Ganoderma lucidum under controlled conditions to maximize the yield of triterpenoids. Advances in genetic engineering and synthetic biology have enabled the heterologous production of ganoderic acids in hosts like Saccharomyces cerevisiae .
化学反应分析
Types of Reactions: Ganoderenic Acid B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols .
科学研究应用
Ganoderenic Acid B has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the biosynthesis and chemical modification of triterpenoids.
作用机制
Ganoderenic Acid B exerts its effects primarily by inhibiting the transport function of the ABCB1 protein, which is responsible for multidrug resistance in cancer cells. This inhibition enhances the intracellular accumulation of chemotherapeutic drugs, thereby increasing their cytotoxicity towards resistant cancer cells . The compound does not alter the expression level of ABCB1 or the activity of ABCB1 ATPase, indicating a specific interaction with the transport function .
相似化合物的比较
Ganoderenic Acid B is unique among lanostane-type triterpenes due to its potent reversal effect on multidrug resistance. Similar compounds include:
- Ganoderic Acid A
- Ganoderic Acid C
- Ganoderic Acid D
- Ganoderic Acid I
- Ganoderenic Acid E
These compounds share structural similarities but differ in their specific bioactivities and mechanisms of action .
属性
分子式 |
C30H42O7 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
(E)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,22+,28+,29-,30+/m1/s1 |
InChI 键 |
QECQJYAIIIIKJB-QQPHKSTLSA-N |
手性 SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)C(=O)O |
规范 SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


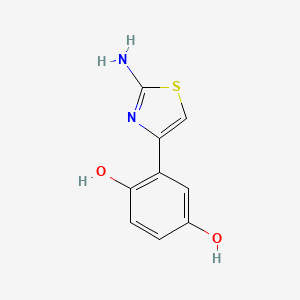
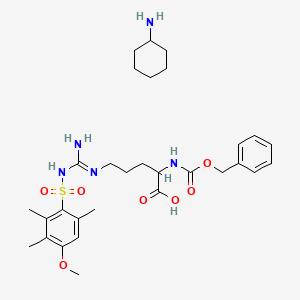
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)
![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)
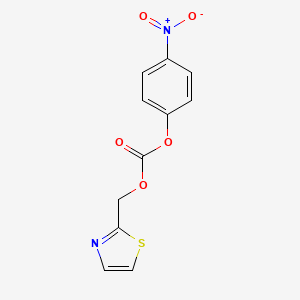

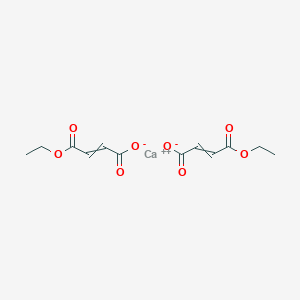
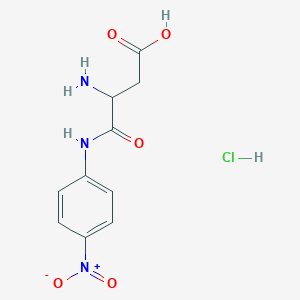

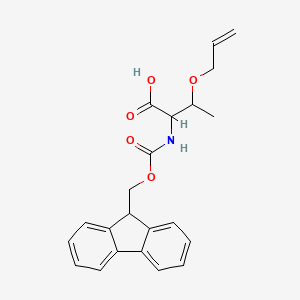
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B15285719.png)
